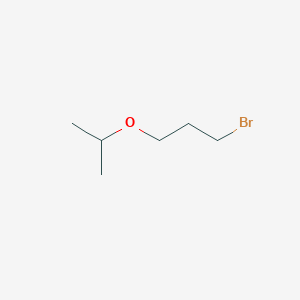
1-Bromo-3-(propan-2-yloxy)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is utilized in various fields, including medical, environmental, and industrial research.
准备方法
The synthesis of 1-Bromo-3-(propan-2-yloxy)propane typically involves the reaction of 3-bromopropanol with isopropanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1-Bromo-3-(propan-2-yloxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield various products.
科学研究应用
1-Bromo-3-(propan-2-yloxy)propane is used in several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a reagent or a probe.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-Bromo-3-(propan-2-yloxy)propane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and research applications.
相似化合物的比较
1-Bromo-3-(propan-2-yloxy)propane can be compared with other similar compounds such as:
1-Bromopropane: A simpler brominated compound used as a solvent.
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties.
1-Bromo-2-propanol: Used in various organic syntheses.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications.
生物活性
1-Bromo-3-(propan-2-yloxy)propane, with the CAS number 39563-52-5, is a halogenated organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicity, and applications in various fields.
This compound is characterized by its halogenated structure, which influences its reactivity and interaction with biological systems. The presence of the bromine atom and the propan-2-yloxy group makes it a candidate for various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
- Genotoxicity Potential : Preliminary studies suggest that halogenated compounds like 1-bromo derivatives can exhibit genotoxic effects under certain conditions, potentially leading to DNA damage.
Toxicity Profile
The toxicity of this compound has been evaluated in various studies. Key findings include:
- Acute Toxicity : The compound exhibits moderate acute oral toxicity. In studies involving rats, the median lethal dose (LD50) was found to be between 1300 and 2000 mg/kg body weight for males and between 800 and 1300 mg/kg for females.
- Chronic Effects : Repeated exposure has shown potential adverse effects on liver function and reproductive systems. In animal models, significant liver toxicity was observed after prolonged exposure.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, male) | 1300 - 2000 mg/kg |
| LD50 (oral, female) | 800 - 1300 mg/kg |
| Target Organs | Liver, reproductive system |
Case Studies
Several case studies have explored the biological implications of halogenated compounds similar to this compound:
- Genotoxicity Studies : Research indicated that halogenated alkanes could induce chromosomal aberrations in bone marrow cells following chronic exposure. This suggests a potential risk for carcinogenic effects.
- Liver Toxicity Investigations : Studies on repeated oral exposure in rats showed hypertrophy of centrilobular hepatocytes and decreased vacuolation in perilobular hepatocytes at doses as low as 100 mg/kg/day.
- Reproductive Toxicity : Observations from chronic exposure studies noted seminiferous tubular atrophy in male rats, indicating possible impacts on fertility.
Research Applications
The unique properties of this compound make it a valuable compound in various fields:
- Medicinal Chemistry : Its structure allows for modifications that could lead to new therapeutic agents.
- Environmental Chemistry : Understanding its degradation pathways is crucial for assessing its environmental impact.
属性
IUPAC Name |
1-bromo-3-propan-2-yloxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWJTIKGRKGQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














